molecular formula C10H8N2O3S B13609699 8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione

8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione

Cat. No.: B13609699
M. Wt: 236.25 g/mol
InChI Key: ROWLRVVGMQJUFL-UHFFFAOYSA-N
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Description

8λ⁶-Thia-2,7-diazatricyclo[7.4.0.0²,⁶]trideca-1(13),6,9,11-tetraene-3,8,8-trione is a tricyclic heterocyclic compound characterized by a fused-ring system containing sulfur (thia) and nitrogen (diazatricyclo) atoms, along with three ketone (trione) functional groups. This compound is primarily utilized in research settings as a synthetic intermediate or pharmaceutical impurity .

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

5,5-dioxo-2,3-dihydropyrrolo[2,1-c][1,2,4]benzothiadiazin-1-one

InChI

InChI=1S/C10H8N2O3S/c13-10-6-5-9-11-16(14,15)8-4-2-1-3-7(8)12(9)10/h1-4H,5-6H2

InChI Key

ROWLRVVGMQJUFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione typically involves multi-step organic reactions. One common synthetic route includes the formation of the tricyclic core through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with nucleic acids .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous tricyclic systems:

Compound Name Molecular Formula Molecular Weight Key Features Applications References
8λ⁶-Thia-2,7-diazatricyclo[7.4.0.0²,⁶]trideca-1(13),6,9,11-tetraene-3,8,8-trione (Target) Likely C₉H₆N₂O₃S ~266.23* Tricyclic core with 2,7-diaza substitution, sulfur atom, and three ketone groups. Pharmaceutical intermediate; research applications.
8,8-Dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid C₉H₆N₄O₄S 266.23 Additional carboxylic acid group (-COOH), tetraaza substitution (2,3,5,7-nitrogens). Pharmaceutical impurity; chemical synthesis intermediate.
5-Thia-2,7,9-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraen-3-one C₈H₅N₃OS 203.21 Smaller tricyclic system (dodeca vs. trideca), fewer ketone groups, and a thiazolo-imidazo-pyridine scaffold. Unspecified research applications; structural studies.
Pemigatinib, Talazoparib, Brucaparib (Pharmaceuticals) Variable Variable Tricyclic systems with nitrogen-rich frameworks (e.g., 5,7,11,13-tetrazatricyclo). FDA-approved drugs targeting FGFR and PARP enzymes in cancer therapy.

*Molecular weight inferred from structurally similar compounds in and .

Analysis of Structural and Functional Divergences

Substituent Effects: The target compound lacks the carboxylic acid group present in its tetraaza analog (C₉H₆N₄O₄S), which may reduce its solubility in polar solvents but enhance membrane permeability in biological systems .

Bioactivity and Applications: The tetraaza derivative (C₉H₆N₄O₄S) is explicitly noted as a pharmaceutical impurity, suggesting regulatory scrutiny in drug manufacturing . Pemigatinib and related drugs highlight the therapeutic relevance of tricyclic nitrogen-rich frameworks, implying that the target compound could serve as a scaffold for kinase or protease inhibitors .

Research Findings and Implications

  • Stability and Reactivity : The trione groups in the target compound likely increase electrophilicity, making it prone to nucleophilic attack—a property exploitable in covalent drug design but requiring careful handling .
  • Pharmacological Potential: Structural parallels to FDA-approved tricyclic drugs (e.g., pemigatinib) suggest untapped therapeutic applications, though empirical studies are needed to validate efficacy and safety .
  • Industrial Relevance : As a synthetic intermediate, the compound’s utility depends on scalable and cost-effective production methods, which remain underdeveloped compared to its simpler analogs .

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